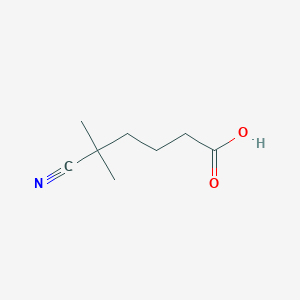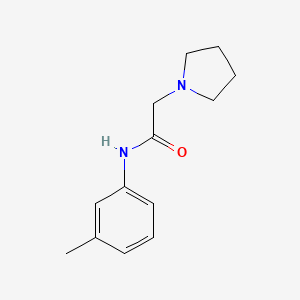
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone, also known as THA, is a small molecule that has been extensively studied for its potential therapeutic applications. THA belongs to the class of acridine derivatives and has been shown to exhibit a wide range of biological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects.
Wirkmechanismus
The exact mechanism of action of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is not fully understood. However, it is believed that this compound exerts its effects through multiple pathways. This compound has been shown to increase the expression of neurotrophic factors such as BDNF and NGF, which are important for neuronal survival and function. This compound has also been shown to modulate the activity of various enzymes such as acetylcholinesterase and monoamine oxidase, which are involved in neurotransmitter metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase glucose uptake and mitochondrial function in neurons, which are important for energy production. This compound has also been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone is its low toxicity and high bioavailability. This compound has been shown to be well-tolerated in animal studies, with no significant adverse effects. Additionally, this compound can easily cross the blood-brain barrier, making it an attractive candidate for the treatment of neurological disorders.
However, one of the major limitations of this compound is its poor solubility in water. This can make it difficult to administer in vivo and can limit its effectiveness. Additionally, this compound has been shown to have a short half-life in vivo, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several future directions for research on Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone. One area of research is the development of novel formulations of this compound that can improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets.
Another area of research is the evaluation of this compound in clinical trials for the treatment of various diseases, including Alzheimer's disease and cancer. Finally, there is a need for further studies to evaluate the safety and toxicity of this compound in humans, as well as its potential drug interactions with other medications.
Synthesemethoden
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 1,2,3,4-tetrahydroacridine with 2-bromoacetophenone in the presence of a base such as potassium carbonate. The resulting product is then treated with azepane to yield this compound. The purity of the final product can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
Azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research has been its neuroprotective effects. This compound has been shown to protect neurons from oxidative stress, amyloid-beta toxicity, and glutamate-induced excitotoxicity. It has also been shown to enhance cognitive function and memory in animal models of Alzheimer's disease.
This compound has also been studied for its anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro and in vivo. Additionally, this compound has been shown to inhibit the activation of NF-kappaB, a key transcription factor involved in inflammation.
Furthermore, this compound has shown potential anti-cancer effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis in cancer cells through the activation of caspases.
Eigenschaften
IUPAC Name |
azepan-1-yl(1,2,3,4-tetrahydroacridin-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(22-13-7-1-2-8-14-22)19-15-9-3-5-11-17(15)21-18-12-6-4-10-16(18)19/h3,5,9,11H,1-2,4,6-8,10,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNZOJSYUITZFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2-methoxyphenyl)-methylsulfamoyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B7636704.png)
![[2-Oxo-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethyl] 2-[(2-methylbenzoyl)amino]acetate](/img/structure/B7636706.png)
![2-[2-[[4-(4-Butylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl]sulfanylacetic acid](/img/structure/B7636712.png)


![N-[3-fluoro-4-[2-(methylamino)-1,3-thiazol-4-yl]phenyl]acetamide](/img/structure/B7636733.png)

![ethyl 2,4-dimethyl-5-[(3-pyrrolidin-1-ylsulfonylphenyl)carbamoyl]-1H-pyrrole-3-carboxylate](/img/structure/B7636744.png)
![1-O-methyl 3-O-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] 5-nitrobenzene-1,3-dicarboxylate](/img/structure/B7636745.png)
![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-phenylcyclopropane-1-carboxamide](/img/structure/B7636748.png)
![5-[[methyl(oxolan-3-ylmethyl)amino]methyl]-N-(4-methylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B7636758.png)
![[2-[Benzyl(methyl)amino]-2-oxoethyl] 5-methoxy-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B7636779.png)

